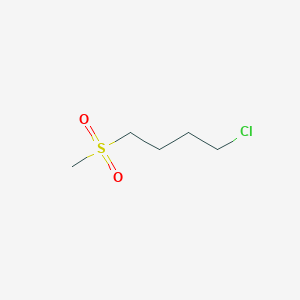

1-Chloro-4-methanesulfonylbutane

Descripción

1-Chloro-4-methanesulfonylbutane is an organic compound with the molecular formula C5H11ClO2S and a molar mass of 170.66 g/mol It is characterized by the presence of a chloro group and a methanesulfonyl group attached to a butane backbone

Propiedades

IUPAC Name |

1-chloro-4-methylsulfonylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOQQDOAZADWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloro-4-methanesulfonylbutane can be synthesized through several methods. One common approach involves the reaction of 1-chlorobutane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of 1-chloro-4-methanesulfonylbutane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-4-methanesulfonylbutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Products include substituted butanes with various functional groups.

Oxidation: Products include sulfone derivatives.

Reduction: Products include alcohols or alkanes.

Aplicaciones Científicas De Investigación

1-Chloro-4-methanesulfonylbutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-chloro-4-methanesulfonylbutane involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can participate in oxidation and reduction reactions. These interactions enable the compound to modify molecular targets and pathways, making it useful in various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Chloro-4-methylsulfonylbutane

- 1-Chloro-4-methanesulfonylpentane

- 1-Bromo-4-methanesulfonylbutane

Uniqueness

1-Chloro-4-methanesulfonylbutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Actividad Biológica

1-Chloro-4-methanesulfonylbutane is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its biological activity.

1-Chloro-4-methanesulfonylbutane is characterized by the following chemical properties:

- Molecular Formula : C₄H₉ClO₂S

- Molecular Weight : 168.63 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Synthesis

The synthesis of 1-chloro-4-methanesulfonylbutane typically involves the chlorination of 4-methylsulfonyl-1-butanol using chlorination reagents. This process results in the formation of the chloro compound, which can be further purified for research and application purposes .

The biological activity of 1-chloro-4-methanesulfonylbutane can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. Its sulfonyl group may play a crucial role in these interactions by participating in nucleophilic substitution reactions .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-chloro-4-methanesulfonylbutane. In a study involving Fischer 344 rats, oral administration at varying doses revealed dose-dependent renal and hepatic toxicity. Significant findings included:

- NOAEL (No Observed Adverse Effect Level) : Identified at 10 mg/kg based on kidney effects.

- Observed Effects : Increased liver weight and renal tubule degeneration were noted at higher doses (100 mg/kg and above) .

Case Studies

Several case studies have documented the biological effects of similar compounds, providing insights into the potential applications and risks associated with 1-chloro-4-methanesulfonylbutane.

| Study | Organism | Dosage | Observations |

|---|---|---|---|

| Study 1 | Fischer 344 Rats | 0, 10, 50, 100 mg/kg | Renal tubule degeneration at higher doses; NOAEL at 10 mg/kg |

| Study 2 | B6C3F1 Mice | 0, 10, 50, 400 mg/kg | Hepatocellular hypertrophy observed; NOAEL at 50 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.